molecular formula C25H44N3O2+ B10858511 Dofamium CAS No. 757883-80-0

Dofamium

Cat. No.: B10858511
CAS No.: 757883-80-0
M. Wt: 418.6 g/mol
InChI Key: UYXUGCPDSUDDGI-UHFFFAOYSA-O
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Description

Dofamium Chloride (CAS: 54063-35-3) is a synthetic quaternary ammonium compound with the molecular formula C₂₅H₄₄ClN₃O₂, approved for medical use in 1974 . It is classified as an anticonvulsant, though its precise mechanism of action remains under investigation. The compound’s structural complexity, characterized by a large hydrocarbon chain and multiple nitrogen/oxygen functional groups, distinguishes it from simpler anticonvulsants like phenobarbital or valproate. Its approval history and chemical profile suggest a niche application in managing seizure disorders, though clinical data are sparse in the provided evidence .

Properties

CAS No.

757883-80-0

Molecular Formula

C25H44N3O2+

Molecular Weight

418.6 g/mol

IUPAC Name

(2-anilino-2-oxoethyl)-[2-[dodecanoyl(methyl)amino]ethyl]-dimethylazanium

InChI

InChI=1S/C25H43N3O2/c1-5-6-7-8-9-10-11-12-16-19-25(30)27(2)20-21-28(3,4)22-24(29)26-23-17-14-13-15-18-23/h13-15,17-18H,5-12,16,19-22H2,1-4H3/p+1

InChI Key

UYXUGCPDSUDDGI-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC[N+](C)(C)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DOFAMIUM involves the reaction of aniline with dodecanoyl chloride in the presence of a base to form the intermediate dodecanoyl aniline. This intermediate is then reacted with N,N-dimethyl-2-oxoethanaminium chloride under controlled conditions to yield this compound chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: DOFAMIUM undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DOFAMIUM has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DOFAMIUM involves its interaction with cellular membranes and receptors. As a quaternary ammonium compound, it can bind to nicotinic acetylcholine receptors, leading to the modulation of ion channels and neurotransmitter release. This interaction affects cellular signaling pathways and can result in various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dofamium Chloride shares structural features with other ammonium-based pharmaceuticals, though their therapeutic applications vary significantly. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison
Compound Therapeutic Use Molecular Formula CAS Number Key Structural Features
This compound Chloride Anticonvulsant C₂₅H₄₄ClN₃O₂ 54063-35-3 Quaternary ammonium, long alkyl chain
Dodeclonium Bromide Antibiotic C₂₂H₃₉BrClNO 15687-13-5 Bromide salt, shorter alkyl chain
Dobupride Gastroprokinetic C₂₀H₃₀ClN₃O₄ 106707-51-1 Chloride, tertiary amine, ester groups
Domperidone Anti-emetic (implied) C₂₂H₂₄ClN₅O₂ 57808-66-9 Benzimidazole core, piperidine ring

Key Observations :

Quaternary Ammonium Salts: this compound Chloride and Dodeclonium Bromide both feature halide counterions (Cl⁻, Br⁻) and ammonium centers, but their alkyl chain lengths differ.

Functional Groups : Dobupride and this compound Chloride share chloride ions and nitrogen-rich structures, but Dobupride’s ester and tertiary amine groups align with its gastroprokinetic action via dopamine receptor modulation .

Heterocyclic vs. Aliphatic : Domperidone’s benzimidazole core contrasts with this compound’s aliphatic chain, reflecting divergent targets (Domperidone antagonizes dopamine D2/D3 receptors, while this compound’s mechanism is unelucidated) .

Pharmacokinetic and Toxicological Considerations

  • Metabolism : this compound Chloride exhibits extensive metabolic pathways, with over 2,000 metabolites identified . This complexity contrasts with Dobupride, which likely undergoes simpler hepatic glucuronidation due to its ester groups.
  • In contrast, Dodeclonium Bromide’s antibiotic use aligns with its inclusion in the same category .
  • Regulatory Status : this compound’s 1974 approval predates modern regulatory rigor, whereas Dobupride and Domperidone adhere to contemporary quality standards, including USP reference materials .

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